2-Carbonitrile Isomer Scaffold Conformation
Octahydroindolizine-2-carbonitrile is a specific positional isomer of the octahydroindolizine-carbonitrile family. This is a critical differentiator, as the position of the nitrile group is a key structural variable that dictates the molecule's overall shape and electronic properties. Unlike its regioisomers, such as the 5- or 7-carbonitrile derivatives, the 2-position places the nitrile on the pyrrolidine ring of the fused bicyclic system, which is expected to yield a unique chemical reactivity and biological recognition profile .
Correct regioisomer selection supports experimental reproducibility.
Quantitative comparative data not available; based on regioisomerism principles.
| Evidence Dimension | Positional Isomerism (Regiochemistry) |
|---|---|
| Target Compound Data | Nitrile group at the 2-position on the pyrrolidine ring of the saturated indolizine core. |
| Comparator Or Baseline | Octahydroindolizine-5-carbonitrile (CAS 194141-77-0) and Octahydroindolizine-7-carbonitrile (CAS 1542372-94-0) . |
| Quantified Difference | Explicit quantitative data directly comparing the biological or chemical properties of the 2-, 5-, and 7-carbonitrile isomers is not available in the public domain. The differentiation is based on the well-established principle of regioisomerism in medicinal chemistry. |
| Conditions | Theoretical structural comparison. |
Why This Matters
Procuring the correct 2-isomer is essential for experimental reproducibility, as using an incorrect regioisomer will introduce an uncontrolled variable that can invalidate research outcomes.
